molecular formula C18H19N5O2S B2809051 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1251604-60-0

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2809051
CAS No.: 1251604-60-0
M. Wt: 369.44
InChI Key: QFWNFKZVGZJESN-UHFFFAOYSA-N
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Description

This compound features a pyrazine-thio backbone linked to a 3,5-dimethylpyrazole moiety and an N-(4-methoxyphenyl)acetamide group. The pyrazine ring introduces electron-deficient aromaticity, while the thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-10-13(2)23(22-12)17-18(20-9-8-19-17)26-11-16(24)21-14-4-6-15(25-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNFKZVGZJESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrazine ring: The pyrazine ring can be synthesized by cyclization reactions involving suitable precursors.

    Thioether linkage formation: The pyrazole and pyrazine rings are linked via a thioether bond, which can be formed through nucleophilic substitution reactions.

    Acetamide formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions, providing insights into biological processes.

Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

    Agriculture: The compound could be used in the development of agrochemicals such as pesticides or herbicides.

    Pharmaceutical Manufacturing: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

    Modulating receptor activity: Interacting with receptors on cell surfaces, altering signal transduction pathways.

    Disrupting protein-protein interactions: Binding to one of the proteins in a complex, thereby preventing the formation of functional protein assemblies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound is compared to two analogs with overlapping functional groups:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Activity Reference
2-((3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Target) Pyrazine-thio 3,5-Dimethylpyrazole, 4-methoxyphenyl Not explicitly reported -
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b, ) Benzofuran-oxadiazole Benzofuran, 4-methoxyphenyl Antimicrobial
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, ) Thiazole Methylphenylpyrazole, acetamide Not explicitly reported

Key Observations

Pyrazine’s planar structure may enhance stacking interactions, whereas oxadiazole’s polarity could improve solubility . The thiazole core in Compound 41 introduces a sulfur atom, which may confer distinct electronic properties compared to pyrazine, such as increased nucleophilicity or metal-binding capacity .

Both the target compound and Compound 2b share the 4-methoxyphenyl group, which is associated with enhanced solubility and moderate electron-donating effects. In contrast, Compound 41 lacks this group, instead featuring a chlorophenyl substituent, which may reduce solubility but increase hydrophobic interactions .

Pharmacological Implications: Compound 2b’s antimicrobial activity is attributed to the benzofuran-oxadiazole core, which disrupts microbial cell membranes or enzyme function. The target compound’s pyrazine-thio backbone may exhibit similar mechanisms but with altered potency due to differences in electronic and steric profiles . The absence of reported activity for the target compound suggests a need for further testing.

Biological Activity

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel pyrazole derivative characterized by its unique structural components, including a pyrazinyl thioether and a methoxyphenyl acetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 353.44 g/mol . The structure features a thioether linkage and a pyrazole ring , which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19N5OS
Molecular Weight353.44 g/mol
IUPAC NameThis compound
CAS Number1251570-39-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives similar to the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation was also noted, indicating potential applications in treating biofilm-associated infections.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound's structural features suggest it may inhibit cancer cell proliferation. For example, related compounds showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer). The IC50 values for these compounds ranged from 0.01 µM to 42.30 µM , indicating potent activity .

Research Findings

Various studies have assessed the biological activities of pyrazole derivatives through different methodologies:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that compounds with specific substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays indicated that certain derivatives of pyrazoles could effectively induce apoptosis in cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents .
  • Mechanistic Insights :
    • Mechanistic studies suggested that the observed biological activities could be attributed to the modulation of specific cellular pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Case Study 1 : A derivative similar to the target compound demonstrated an IC50 value of 0.39 ± 0.06 µM against NCI-H460 cell lines, suggesting strong anticancer potential .
  • Case Study 2 : Another study reported that a pyrazole derivative inhibited Aurora-A kinase with an IC50 of 0.067 µM , highlighting its potential as a targeted cancer therapy .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives containing the pyrazole and thiazole frameworks. For example, molecular docking studies suggest that compounds similar to 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis, which plays a crucial role in inflammatory responses .

Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown promising results where such compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells .

Case Study 1: Inhibition of 5-Lipoxygenase

In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain derivatives significantly inhibited 5-LOX activity in vitro. The docking studies indicated favorable interactions between the enzyme's active site and the pyrazole-containing compounds. This suggests that This compound could be further optimized for enhanced efficacy as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that specific structural modifications led to increased potency against breast and colon cancer cells. Compounds with similar scaffolds to This compound were shown to induce significant cell death via apoptosis, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Anti-inflammatoryThis compoundInhibition of 5-lipoxygenase
AnticancerDerivatives of pyrazole compoundsInduction of apoptosis in cancer cells

Q & A

Basic: What are the standard synthetic protocols for preparing 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Pyrazole and pyrazine intermediate preparation : Cyclization of 3,5-dimethylpyrazole with halogenated pyrazines under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .

Thioether linkage formation : Reaction of the pyrazine intermediate with thioglycolic acid derivatives in the presence of coupling agents (e.g., EDCI or DCC) .

Amide coupling : Condensation of the thioether intermediate with 4-methoxyaniline using HATU or DIC as activators in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Monitoring : TLC (Rf tracking) and spectroscopic validation (¹H NMR, IR) at each step .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrazole CH₃ groups at δ 2.1–2.3 ppm, methoxy singlet at δ 3.8 ppm) and amide NH resonance (δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 413.1245 for C₁₉H₂₁N₅O₂S) .
  • Single-Crystal X-ray Diffraction (SHELX) : Resolves ambiguities in stereochemistry and crystal packing (e.g., hydrogen bonding between amide NH and pyrazine N) .

Advanced: How can computational modeling optimize its binding affinity for a target protein?

Answer:

Docking Studies : Use Glide XP (Schrödinger Suite) with hydrophobic enclosure scoring to prioritize ligand poses in enclosed binding pockets .

Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes (e.g., 100 ns runs in explicit solvent, RMSD < 2.0 Å) .

Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy to enhance hydrophobic interactions) .

QSAR Analysis : Correlate substituent electronegativity (Hammett σ) with inhibitory activity (e.g., IC₅₀) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Case Example : Discrepancy in amide conformation (NMR suggests free rotation, X-ray shows planar geometry).
  • Methods :
    • Variable-Temperature NMR : Check for restricted rotation (e.g., coalescence temperature analysis) .
    • DFT Calculations : Compare energy barriers of rotational isomers (e.g., B3LYP/6-31G* level) .
    • Twinned Crystal Analysis (SHELXL) : Rule out twinning artifacts in X-ray data .
    • Hydrogen-Bond Graph Set Analysis (Etter’s method) : Validate intermolecular interactions influencing conformation .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yield thioether formation .

Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., amide coupling) to minimize byproducts .

DoE (Design of Experiments) : Use response surface methodology (RSM) to model temperature/pH interactions .

In-line PAT (Process Analytical Technology) : Real-time FTIR monitoring of reaction progress .

Advanced: How to assess environmental persistence and ecotoxicity of this compound?

Answer:

Hydrolysis Studies : Measure degradation half-life (t₁/₂) at varying pH (e.g., pH 5–9, 25°C) .

QSAR-ECOSAR : Predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀) .

Soil Microcosm Experiments : Track biodegradation via LC-MS/MS and ¹⁴C radiolabeling .

Trojan Horse Effect : Test metabolite toxicity (e.g., pyrazine sulfoxide derivatives) using HepG2 cell assays .

Advanced: What statistical methods validate structural-activity relationships (SAR) in analogs?

Answer:

Multivariate Analysis (PCA/PLS) : Correlate substituent descriptors (ClogP, TPSA) with bioactivity .

Bayesian Machine Learning : Train models on public bioassay data (e.g., ChEMBL) to predict untested analogs .

Resampling Techniques (Bootstrapping) : Estimate confidence intervals for IC₅₀ values in enzyme inhibition assays .

Advanced: How to validate hydrogen-bonding networks in co-crystals?

Answer:

Graph Set Analysis (Bernstein’s method) : Classify H-bond motifs (e.g., R₂²(8) rings) in co-crystals with carboxylic acid co-formers .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (CrystalExplorer software) .

Variable-Pressure Crystallography : Assess H-bond stability under mechanical stress .

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